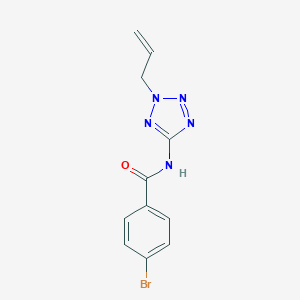
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABBA is a tetrazole-based compound that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that regulates cell cycle progression and is often overexpressed in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a study on human lung cancer cells, this compound was found to inhibit cell proliferation and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury.
実験室実験の利点と制限
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide in lab experiments is its relatively simple synthesis method. However, this compound is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
将来の方向性
For N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide research include the development of novel therapeutics based on its anti-inflammatory and anti-cancer properties. This compound may also have potential applications in the treatment of neurodegenerative disorders, as it has been shown to inhibit the formation of amyloid-beta plaques in a mouse model of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide involves a multi-step process that starts with the reaction of 4-bromobenzoyl chloride with sodium azide to produce 4-bromobenzoyl azide. The resulting compound is then reacted with allylamine to form the intermediate N-(2-allyl-2H-tetrazol-5-yl)-4-bromobenzamide, which is subsequently treated with hydrochloric acid to produce the final product this compound.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-4-bromobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
特性
分子式 |
C11H10BrN5O |
|---|---|
分子量 |
308.13 g/mol |
IUPAC名 |
4-bromo-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10BrN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
InChIキー |
GNSUQESOJGOOAJ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)











